4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, which is known for its biological activity, and is further modified with chloro, hydroxy, and iodo substituents, enhancing its chemical reactivity and potential utility.
Preparation Methods
The synthesis of 4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Introduction of Substituents: The chloro, hydroxy, and iodo groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while iodination can be performed using iodine and a suitable oxidizing agent.
Coupling Reactions: The final step involves coupling the quinazolinone derivative with a benzamide moiety, typically using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of diseases like cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core is known to inhibit certain kinases, which play a role in cell signaling pathways. By binding to these kinases, the compound can modulate their activity, leading to changes in cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-[2-(2-HYDROXY-1-NAPHTHYL)-6-IODO-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE include other quinazolinone derivatives with different substituents. For example:
4-Chloro-N-[(S)-(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide: This compound has a similar structure but lacks the iodo substituent, which may affect its reactivity and biological activity.
2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide: This pyrimidine derivative shares some structural features with the quinazolinone core but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C25H17ClIN3O3 |
---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-hydroxynaphthalen-1-yl)-6-iodo-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C25H17ClIN3O3/c26-16-8-5-15(6-9-16)24(32)29-30-23(28-20-11-10-17(27)13-19(20)25(30)33)22-18-4-2-1-3-14(18)7-12-21(22)31/h1-13,23,28,31H,(H,29,32) |
InChI Key |
YQIRIIQPPSJGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3NC4=C(C=C(C=C4)I)C(=O)N3NC(=O)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.